molecular formula C11H7Cl2N3O B180399 2-chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide CAS No. 132312-86-8

2-chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide

Cat. No.: B180399
CAS No.: 132312-86-8
M. Wt: 268.1 g/mol
InChI Key: YNSZURRSKMFRSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide is a chemical compound with the molecular formula C11H7Cl2N3O. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of two chlorine atoms and a pyridine ring, which contribute to its unique chemical properties .

Scientific Research Applications

2-chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

Target of Action

It is known that this compound belongs to the class of organic compounds known as aromatic anilides . These compounds typically interact with various enzymes and receptors in the body, influencing a wide range of biological processes.

Mode of Action

It is known that 2-chloropyridine, a related compound, reacts with nucleophiles to generate pyridine derivatives substituted at the second and fourth carbons on the heterocycle . This suggests that 2-chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide may interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

It is known that nicotinamide derivatives, which this compound is a part of, have been investigated for their antibacterial and antibiofilm properties . This suggests that the compound may influence pathways related to bacterial growth and biofilm formation.

Result of Action

Given its potential antibacterial and antibiofilm properties , it can be inferred that the compound may inhibit bacterial growth and disrupt biofilm formation at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

2-chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nicotinamide adenine dinucleotide (NAD)-dependent enzymes, influencing their activity. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to changes in metabolic pathways and cellular processes .

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to modulate the expression of genes involved in oxidative stress responses and inflammatory pathways. Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, particularly those genes involved in stress responses and metabolic regulation. The compound’s ability to modulate enzyme activity is a key aspect of its molecular mechanism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the modulation of metabolic pathways and reduction of oxidative stress. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative stress responses and energy metabolism. The compound can affect metabolic flux and alter the levels of key metabolites, leading to changes in cellular energy balance and redox state .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. The compound’s distribution can influence its biological activity and effectiveness .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s ability to interact with its target biomolecules and exert its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide typically involves the reaction of 2-chloropyridine with 3-chloropyridine-2-carboxylic acid. The reaction is carried out under controlled conditions, often using a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various substituted pyridine derivatives .

Properties

IUPAC Name

2-chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2N3O/c12-9-7(3-1-5-14-9)11(17)16-8-4-2-6-15-10(8)13/h1-6H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNSZURRSKMFRSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(=O)NC2=C(N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.